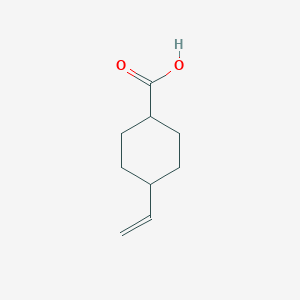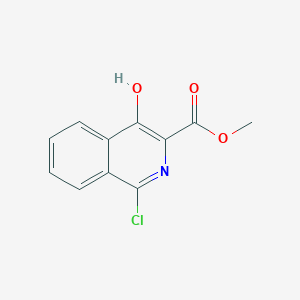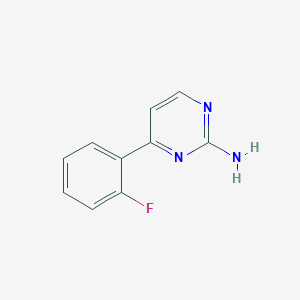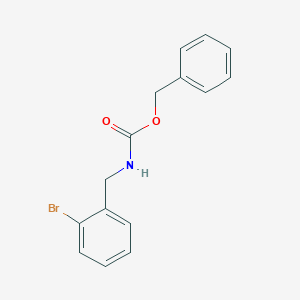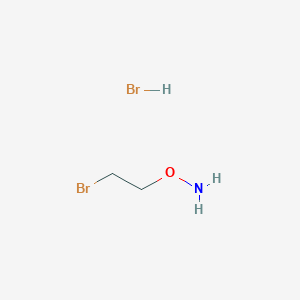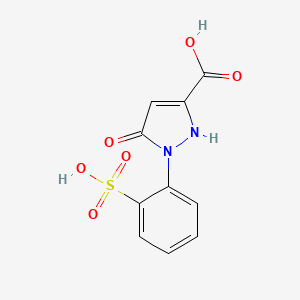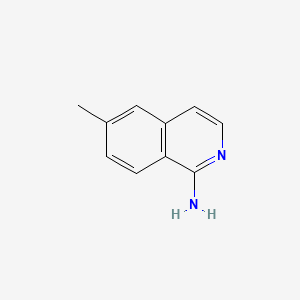
6-Methylisoquinolin-1-amine
Descripción general
Descripción
6-Methylisoquinolin-1-amine is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of amines like 6-Methylisoquinolin-1-amine can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the S N 2 reactions of alkyl halides, ammonia, and other amines . Alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), is another possible method .Molecular Structure Analysis
The InChI code for 6-Methylisoquinolin-1-amine is 1S/C10H10N2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3, (H2,11,12) . The structure-activity relationship analysis of substituted isoquinolinones revealed that those bearing a 3-methoxybenzyloxyl group at C5, C6, or C7 position respectively conferred effective binding and selectivity toward the MT2 receptor .Chemical Reactions Analysis
Amines like 6-Methylisoquinolin-1-amine can undergo various reactions. For instance, they can react with alkyl halides in an S N 2 reaction . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Physical And Chemical Properties Analysis
6-Methylisoquinolin-1-amine is a powder at room temperature . It has a melting point of 130-131 degrees Celsius .Aplicaciones Científicas De Investigación
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
The synthesis of isoquinoline and its derivatives has evolved over the years. In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride . In 1970, the Pomeranz-Fritsch method was proposed, that used aromatic aldehydes and aminoacetal as initial compounds in producing isoquinolines by cyclization under acidic conditions .
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
The synthesis of isoquinoline and its derivatives has evolved over the years. In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride . In 1970, the Pomeranz-Fritsch method was proposed, that used aromatic aldehydes and aminoacetal as initial compounds in producing isoquinolines by cyclization under acidic conditions .
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
The synthesis of isoquinoline and its derivatives has evolved over the years. In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride . In 1970, the Pomeranz-Fritsch method was proposed, that used aromatic aldehydes and aminoacetal as initial compounds in producing isoquinolines by cyclization under acidic conditions .
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
Research on isoquinolinones, which include compounds like 6-Methylisoquinolin-1-amine, is ongoing. For instance, TAAR-1 modulators, which include isoquinolinones, are being studied as potential treatments for schizophrenia . The results of these studies could expand the definition of an antipsychotic beyond the D2R target .
Propiedades
IUPAC Name |
6-methylisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFDDEKLIBIDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595856 | |
| Record name | 6-Methylisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylisoquinolin-1-amine | |
CAS RN |
42398-74-3 | |
| Record name | 6-Methylisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



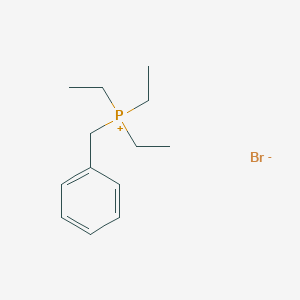
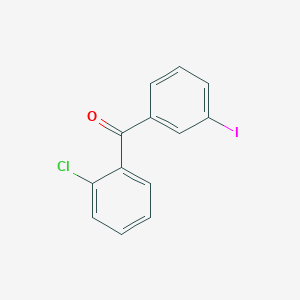
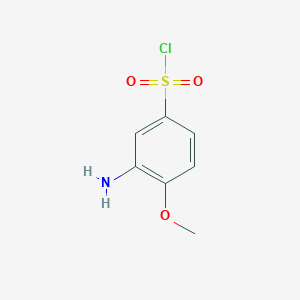
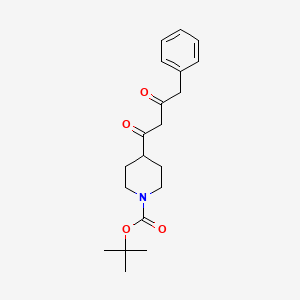
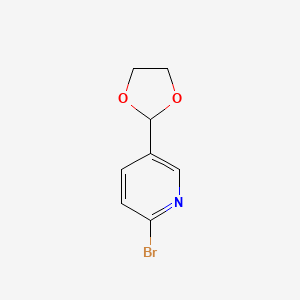
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)
